molecular formula C10H8BrNO2 B13661057 3-Bromo-2-cyano-4,5-dimethylbenzoic acid

3-Bromo-2-cyano-4,5-dimethylbenzoic acid

Cat. No.: B13661057
M. Wt: 254.08 g/mol
InChI Key: WYIWSFHLZGCSKD-UHFFFAOYSA-N
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Description

3-Bromo-2-cyano-4,5-dimethylbenzoic acid is an organic compound with the molecular formula C10H8BrNO2 and a molecular weight of 254.08 g/mol . This compound is characterized by the presence of a bromine atom, a cyano group, and two methyl groups attached to a benzoic acid core. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-cyano-4,5-dimethylbenzoic acid typically involves the bromination of 2-cyano-4,5-dimethylbenzoic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile . The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-cyano-4,5-dimethylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substituted Benzoic Acids: Formed through substitution reactions.

    Amines: Formed through reduction of the cyano group.

    Oxidized Derivatives: Formed through oxidation reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Bromo-2-cyano-4,5-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. The bromine and cyano groups play a crucial role in its reactivity and interaction with biological molecules. The compound can act as an electrophile, reacting with nucleophilic sites in biological systems, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-cyano-4,5-dimethylbenzoic acid is unique due to the presence of both a bromine atom and a cyano group on the benzoic acid core. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

3-bromo-2-cyano-4,5-dimethylbenzoic acid

InChI

InChI=1S/C10H8BrNO2/c1-5-3-7(10(13)14)8(4-12)9(11)6(5)2/h3H,1-2H3,(H,13,14)

InChI Key

WYIWSFHLZGCSKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)Br)C#N)C(=O)O

Origin of Product

United States

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